![molecular formula C8H12N2O B1513313 5-(Piperidin-4-yl)oxazole CAS No. 1211527-20-6](/img/structure/B1513313.png)
5-(Piperidin-4-yl)oxazole
Overview
Description
“5-(Piperidin-4-yl)oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The compound is also known as “5-(piperidin-4-yl)-1,3-oxazole-4-carboxylic acid hydrochloride” and has a molecular weight of 232.67 .
Synthesis Analysis
The synthesis of oxazolines, which are precursors to oxazoles like “5-(Piperidin-4-yl)oxazole”, can be achieved at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
Molecular Structure Analysis
The molecular structure of “5-(Piperidin-4-yl)oxazole” consists of an oxazole ring and a piperidine ring . The oxazole ring is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The piperidine ring is a six-membered ring with five carbon atoms and one nitrogen atom .
Scientific Research Applications
- Kinase Inhibitors : 5-(Piperidin-4-yl)oxazole serves as a pharmacophore in the design of kinase inhibitors. These compounds target specific kinases involved in cell signaling pathways and have applications in cancer therapy and other diseases .
- VEGFR-2 Inhibitors : Vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors play a crucial role in anti-angiogenic therapy for cancer treatment .
- Immunosuppressive Agents : Some derivatives of 5-(Piperidin-4-yl)oxazole exhibit immunosuppressive properties, making them potential candidates for autoimmune disease management .
- Antiviral Agents : Researchers have explored the antiviral activity of oxazole derivatives, including those containing the piperidine moiety .
- 5-(Piperidin-4-yl)oxazole derivatives have demonstrated antimicrobial and antifungal effects. For instance, certain compounds exhibit potent antibacterial and moderate antifungal activity .
- Piperidine derivatives, including 5-(Piperidin-4-yl)oxazole, have been investigated for their potential as antipsychotic agents and in the treatment of Alzheimer’s disease .
- The piperidine nucleus contributes to the development of antihypertensive agents, which play a role in managing cardiovascular conditions .
- Researchers continue to explore novel synthetic routes to access 5-(Piperidin-4-yl)oxazole derivatives. These methods contribute to the compound’s availability for further studies .
Pharmacology and Medicinal Chemistry
Antimicrobial and Antifungal Activity
Neuropharmacology and CNS Disorders
Cardiovascular Research
Chemical Biology and Synthetic Methods
Biological Evaluation and Structure-Activity Relationship (SAR)
Safety and Hazards
The safety data sheet for a similar compound, “piperidin-4-yl-5-(trifluoromethyl)-1H-1,2,3-benzotriazole hydrochloride”, indicates that it may cause respiratory irritation, is harmful if swallowed or in contact with skin, and causes skin and eye irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives, including “5-(Piperidin-4-yl)oxazole”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
5-piperidin-4-yl-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSQWPXEJNCPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-4-yl)oxazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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